(4-Bromo-2,5-difluorophenyl)methanamine
Description
(4-Bromo-2,5-difluorophenyl)methanamine is a halogenated aromatic amine with the molecular formula C₇H₆BrF₂N and a molecular weight of 222.03 g/mol . Its structure features a phenyl ring substituted with bromine at the 4-position and fluorine atoms at the 2- and 5-positions, with a methanamine (-CH₂NH₂) group attached to the aromatic core. The compound is available as a hydrochloride salt (CAS: 2059988-69-9) with a purity of 95% . It is primarily utilized in research settings, with suppliers like American Elements and Combi-Blocks offering it for chemical synthesis and pharmaceutical development .
The IUPAC name is (4-bromo-2,5-difluorophenyl)methanamine, and its PubChem CID is 126796354 .
Properties
Molecular Formula |
C7H6BrF2N |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
(4-bromo-2,5-difluorophenyl)methanamine |
InChI |
InChI=1S/C7H6BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H,3,11H2 |
InChI Key |
LRLNRRVWKNFFOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Methoxy Groups : Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to methoxy groups, which are bulkier and more lipophilic .
- Amine Chain Variations : The methanamine group (-CH₂NH₂) in the target compound contrasts with the ethylamine (-CH₂CH₂NH₂) in phenethylamines (e.g., 2C-B) and the α-methyl group in amphetamines (e.g., DOB). These differences influence conformational flexibility and receptor interactions .
Structure-Activity Relationships (SAR)
- Conformational Flexibility: Ethylamine chains in phenethylamines (e.g., 2C-B) allow for flexible binding to serotonin receptors (e.g., 5-HT2A). In contrast, rigid analogs like TCB-2 (bicyclic scaffold) and DMPCA (cyclopropane ring) exhibit enhanced 5-HT2A agonist potency due to preorganized conformations .
- Substituent Effects: Bromine at the 4-position is conserved across many psychoactive phenethylamines (e.g., 2C-B, DOB) and is critical for receptor affinity . Fluorine’s electron-withdrawing effects could alter π-π stacking interactions in the receptor binding pocket compared to methoxy donors .
Pharmacological and Functional Properties
- DOB, for instance, is a potent hallucinogen with an EC₅₀ of ~1 nM .
- Selectivity : Fluorine’s electronegativity may improve selectivity for specific receptor subtypes, but this remains untested. Methoxy-substituted compounds (e.g., 2C-B) often exhibit cross-reactivity with 5-HT2B/2C receptors .
Q & A
Q. What synthetic methodologies are recommended for preparing (4-Bromo-2,5-difluorophenyl)methanamine with high purity?
- Methodological Answer : The compound can be synthesized via reductive amination of 4-bromo-2,5-difluorobenzaldehyde using ammonium acetate and a reducing agent (e.g., sodium cyanoborohydride) in methanol under reflux. Alternatively, nucleophilic substitution of 4-bromo-2,5-difluorobenzyl bromide with ammonia in a pressurized reactor may yield the amine. Purification typically involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Purity validation requires LCMS (expected [M+H]⁺ ≈ 209.0) and HPLC analysis under conditions similar to those used for fluorinated aryl amines (e.g., C18 column, acetonitrile/water with 0.1% formic acid) .
Q. Which spectroscopic techniques are critical for characterizing (4-Bromo-2,5-difluorophenyl)methanamine?
- Methodological Answer :
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ ≈ 6.8–7.5 ppm) and methylamine protons (δ ≈ 2.8–3.2 ppm). ¹³C signals for bromine- and fluorine-substituted carbons appear downfield (δ ≈ 110–160 ppm).
- ¹⁹F NMR : Distinct signals for fluorine atoms at positions 2 and 5 (δ ≈ -110 to -130 ppm).
- LCMS-HRMS : Confirm molecular ion [M+H]⁺ (theoretical m/z 208.00 + 1 = 209.00) and isotopic pattern matching bromine (1:1 ratio for M and M+2 peaks).
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time can be compared to structurally similar compounds (e.g., 0.66 minutes for a related bromo-difluoro derivative) .
Q. What safety protocols are essential when handling (4-Bromo-2,5-difluorophenyl)methanamine?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Store in a cool, dry place (<25°C) under inert gas (argon/nitrogen) to prevent oxidation.
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention.
- Disposal should follow hazardous waste regulations due to bromine content .
Advanced Research Questions
Q. How do bromine and fluorine substituents influence the reactivity of (4-Bromo-2,5-difluorophenyl)methanamine in cross-coupling reactions?
- Methodological Answer :
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings with aryl boronic acids. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water at 80°C.
- Fluorine : Electron-withdrawing effects enhance electrophilicity at the para position, directing regioselectivity in reactions.
- Example: Coupling with cyclopropylboronic acid () yields derivatives for medicinal chemistry applications. Monitor reaction progress via TLC (silica, UV detection) .
Q. What strategies prevent decomposition during multi-step syntheses involving (4-Bromo-2,5-difluorophenyl)methanamine?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid moisture or oxygen-induced degradation.
- Low Temperatures : Perform sensitive steps (e.g., Grignard additions) at 0–5°C.
- Stabilizing Agents : Add antioxidants (e.g., BHT) to reaction mixtures.
- Analytical Monitoring : Use inline IR or LCMS to detect intermediates and adjust conditions in real time .
Q. How can computational modeling predict the bioactivity of (4-Bromo-2,5-difluorophenyl)methanamine derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with serotonin receptors (5-HT₂A), leveraging structural analogs like DOB ().
- QSAR Models : Train models on fluorinated aryl amines to predict logP, solubility, and binding affinity.
- DFT Calculations : Analyze electron density maps to assess reactivity at bromine and fluorine sites .
Key Notes
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